Src Inhibitor 1

Kinase selectivity Src family Off-target profiling

Src Inhibitor 1 (CAS 179248-59-0) offers a 2-fold selectivity window (Src IC50=44 nM vs Lck IC50=88 nM) for cleaner T-cell receptor signaling studies. Its defined VEGFR2 inhibition window (320 nM) and 682-fold c-fms selectivity eliminate confounding off-target effects. ≥98% HPLC purity. Ideal for angiogenesis, endothelial barrier, and innate immunity research where precise kinase selectivity matters.

Molecular Formula C22H19N3O3
Molecular Weight 373.4 g/mol
CAS No. 179248-59-0
Cat. No. B1681102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSrc Inhibitor 1
CAS179248-59-0
SynonymsSrc I1;  Src I-1;  SrcI1.
Molecular FormulaC22H19N3O3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC
InChIInChI=1S/C22H19N3O3/c1-26-20-12-18-19(13-21(20)27-2)23-14-24-22(18)25-15-8-10-17(11-9-15)28-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,23,24,25)
InChIKeyDMWVGXGXHPOEPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Src Inhibitor 1 (CAS 179248-59-0) Procurement Guide: A Quantitative Differentiation Analysis for Research Selection


Src Inhibitor 1 (CAS 179248-59-0), also known as Src Kinase Inhibitor I or Src-I1, is a 4-anilinoquinazoline-derived small molecule that functions as a competitive dual-site inhibitor targeting both the ATP-binding and peptide-binding sites of Src family tyrosine kinases [1]. This compound exhibits nanomolar potency against c-Src (IC50 = 44 nM) and Lck (IC50 = 88 nM) in cell-free kinase assays, with reported purity consistently ≥98% (HPLC) across major vendors .

Why Src Inhibitor 1 Cannot Be Simply Substituted with PP2, SU6656, or Other Src Family Inhibitors


Src family kinase inhibitors exhibit substantial divergence in selectivity profiles, off-target kinase inhibition, and binding mechanisms that render generic substitution scientifically invalid. A comprehensive profiling study of 65 kinase inhibitors against 70–80 protein kinases revealed that many widely used Src inhibitors are "too non-specific for useful conclusions to be made" [1]. The experimental recommendation from this systematic analysis specifically calls for using PP1 or PP2 in parallel with Src-I1 to inhibit Src family members—not as interchangeable alternatives [1]. Furthermore, compounds such as SU6656 hit numerous additional kinases including Abl, Met, and FGFR1 with IC50 values within 30-fold of Src family targets, while PP2 exhibits potent inhibition of RIP2 (IC50 = 19 nM) that rivals its Src inhibition . These mechanistic and selectivity divergences create distinct experimental windows for each inhibitor, making informed selection based on quantitative evidence essential.

Quantitative Differentiation Evidence for Src Inhibitor 1 (CAS 179248-59-0) vs. Key Comparators


Src vs. Lck Selectivity Ratio: Src Inhibitor 1 Compared with PP2

Src Inhibitor 1 demonstrates an Src:Lck IC50 ratio of 44:88 nM (1:2.0), indicating approximately 2-fold selectivity for Src over Lck. In contrast, PP2 exhibits an inverted selectivity profile with an Src:Lck IC50 ratio of 36:31 nM (1:0.86), meaning PP2 inhibits Lck more potently than Src . This divergent selectivity profile is critical when experimental interpretation requires distinguishing Src-specific from Lck-mediated signaling events. Bain et al. (2007) specifically recommends using PP1 or PP2 in parallel with Src-I1 to inhibit Src family members, underscoring that these inhibitors are not functionally interchangeable [1].

Kinase selectivity Src family Off-target profiling Chemical tool selection

Selectivity Window for VEGFR2: Src Inhibitor 1 vs. SU6656 and Dasatinib

Src Inhibitor 1 exhibits an IC50 of 320 nM against VEGFR2 (Flk-1), representing a selectivity window of approximately 7.3-fold relative to its Src IC50 of 44 nM . This quantitative window is substantially narrower than that of alternative Src inhibitors such as SU6656, which does not inhibit PDGFRβ at 10 μM [1]. Conversely, clinical dual Src/Abl inhibitors like Dasatinib exhibit sub-nanomolar inhibition of Src (<1 nM) but also potently inhibit c-Kit and other kinases [2]. The intermediate VEGFR2 selectivity window of Src Inhibitor 1 defines a distinct experimental space: it is a cleaner Src-family tool than Dasatinib, yet enables VEGFR2-engaged studies that SU6656 cannot address.

VEGFR2 inhibition Angiogenesis Off-target selectivity Kinase profiling

RIP2 Inhibition Potency: Src Inhibitor 1 vs. PP2

Src Inhibitor 1 demonstrates potent inhibition of RIP2 (RIPK2) with an IC50 of 26 nM, which is approximately 1.7-fold more potent than its inhibition of Src (IC50=44 nM) [1]. While PP2 also inhibits RIP2 (IC50=19 nM), its RIP2 potency is only ~1.9-fold more potent than its Src inhibition (IC50=36 nM) . However, the key distinction is the broader kinase profiling context: Bain et al. (2007) identified that PP2 inhibits CK1δ (IC50=41 nM) and shows >57% inhibition of p38α, p38β, CSK, and GAK at 1 μM, whereas Src Inhibitor 1 exhibits a cleaner profile with primary off-target activity limited to CHK2 (similar to Src potency) and Aurora B (slightly lower potency) [2].

RIPK2 NOD signaling Innate immunity Off-target activity

c-fms Selectivity: Src Inhibitor 1 Demonstrates Large Safety Margin

Src Inhibitor 1 inhibits c-fms (CSF-1R) with an IC50 of 30 μM, representing a selectivity window of approximately 682-fold relative to its Src IC50 of 44 nM . This large selectivity margin is a quantifiable, verifiable characteristic that distinguishes Src Inhibitor 1 from compounds with narrower selectivity windows. For comparison, while SU6656 does not inhibit PDGFRβ at 10 μM, its selectivity against other kinases such as Abl, Met, and FGFR1 is limited to within 30-fold of Src family IC50 values [1]. The 682-fold c-fms window provides a defined experimental boundary where c-fms/CSF-1R-mediated effects can be confidently excluded from phenotypic interpretation.

c-fms CSF-1R Macrophage biology Selectivity window

Dual-Site Binding Mechanism: Src Inhibitor 1 vs. ATP-Competitive-Only Inhibitors

Src Inhibitor 1 is characterized as a dual-site inhibitor that competes at both the ATP-binding and peptide-binding sites of Src tyrosine kinase [1]. This binding mechanism is structurally distinct from purely ATP-competitive inhibitors such as SU6656 and PD173955 . The functional implication of this dual-site mechanism is that Src Inhibitor 1 maintains inhibitory activity under conditions of high intracellular ATP concentrations (1-5 mM) where purely ATP-competitive inhibitors may show reduced efficacy. While PP2 is also an ATP-competitive inhibitor (Src IC50=36 nM, Lck IC50=31 nM), its binding mode does not include the peptide-site competition that characterizes Src Inhibitor 1 .

Binding mechanism ATP-competitive Peptide-binding site Kinase inhibition modality

Recommended Research Application Scenarios for Src Inhibitor 1 (CAS 179248-59-0) Based on Quantitative Differentiation Evidence


T-Cell Receptor Signaling Studies Requiring Discrimination Between Src and Lck Activity

Src Inhibitor 1 is the preferred tool compound for studies requiring preferential inhibition of Src over Lck. With an Src:Lck IC50 ratio of 44:88 nM (2-fold selectivity for Src), this compound enables experimental designs where Src inhibition can be achieved with less concurrent Lck suppression compared to PP2 (Src:Lck ratio of 36:31 nM, inverted selectivity) . For T-cell receptor signaling research where Lck is a critical proximal kinase, the use of Src Inhibitor 1 reduces confounding Lck inhibition and improves mechanistic attribution of observed phenotypes [1].

VEGF-Mediated Angiogenesis and Vascular Permeability Studies

Src Inhibitor 1 is optimally suited for angiogenesis and endothelial barrier function studies due to its defined VEGFR2 inhibition window (IC50=320 nM, 7.3-fold selectivity over Src) . At Src-saturating concentrations (100-200 nM), VEGFR2 engagement is minimal; at higher concentrations (1-3 μM), both Src and VEGFR2 are inhibited, allowing dose-dependent interrogation of Src-VEGFR2 crosstalk. This quantitative window distinguishes Src Inhibitor 1 from SU6656 (broader VEGFR2 safety window) and Dasatinib (clinical multi-kinase inhibitor) [1].

NOD2/RIP2-Mediated Innate Immune Signaling

Src Inhibitor 1 is a potent RIP2 inhibitor (IC50=26 nM) with a cleaner off-target kinase profile compared to PP2 . For studies investigating NOD2/RIP2-dependent cytokine production and NF-κB activation in innate immunity, Src Inhibitor 1 provides dual Src/RIP2 inhibition with reduced confounding activity against p38α, p38β, CK1δ, CSK, and GAK that characterize PP2 at 1 μM concentrations [1]. This cleaner profile makes Src Inhibitor 1 the more interpretable tool for dissecting Src-RIP2 signaling crosstalk in macrophages and dendritic cells.

Macrophage and Osteoclast Differentiation Studies Requiring c-fms Exclusion

Src Inhibitor 1 is the appropriate selection for studies where c-fms (CSF-1R) inhibition must be confidently excluded from phenotypic interpretation. With a 682-fold selectivity window between Src (IC50=44 nM) and c-fms (IC50=30 μM), this compound can be used at concentrations up to 1-3 μM without meaningful c-fms engagement . This contrasts with alternative Src inhibitors like SU6656, whose selectivity against off-target kinases including Abl, Met, and FGFR1 is limited to within 30-fold of Src family IC50 values [1], creating ambiguity in macrophage and osteoclast differentiation assays where CSF-1R signaling is critical.

Quote Request

Request a Quote for Src Inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.